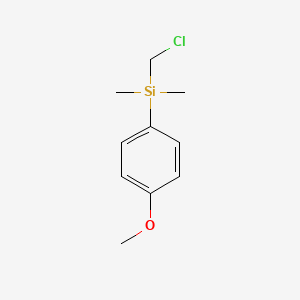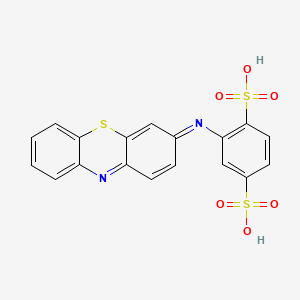
3-(2',5'-disulfophenylimino)-3H-phenothiazine
Descripción general
Descripción
3-(2',5'-disulfophenylimino)-3H-phenothiazine, also known as methylene blue, is a synthetic compound that has been widely used in various scientific research applications. This compound has a blue color and has been used as a dye in the textile and paper industries. However, its most significant use is in the field of medicine and biomedical research.
Aplicaciones Científicas De Investigación
Electrochemical Applications
- Electrochemical Behavior Analysis : Studies on the electrochemical behavior of phenothiazine derivatives, like N-phenyl-3-(phenylimino)-3H-phenothiazin-7-amine, have revealed their potential in electrochemical (bio)sensors. This includes their application in acid-base and redox titrations and in distinguishing between native and damaged DNA adsorbed onto layers of these compounds (Kuzin et al., 2020).
Synthesis of Bioactive Compounds
- Synthesis of Fluorinated Phenothiazines : Research has been conducted on synthesizing a series of fluorinated 10H-phenothiazines. These compounds are prepared through specific chemical reactions and have shown potential in antimicrobial studies (Dixit et al., 2008).
- Antibacterial Activity : Phenothiazine-3-sulfonate derivatives have been synthesized and shown to exhibit significant antibacterial activity. These compounds have been characterized by various spectroscopic analyses (Vasudha et al., 2016).
Pharmaceutical Applications
- Antimicrobial Evaluation : Novel phenothiazine derivatives with biologically active moieties have been synthesized and examined for their antimicrobial activity. Molecular modeling has also been used to evaluate these compounds, correlating with their biological activity results (Fadda et al., 2015).
- Antipsychotic Investigation : The antipsychotic activity of novel Azodye/Schiff base/Chalcone derivatives of phenothiazine has been assessed, showing significant potential in this field (Gopi et al., 2017).
Propiedades
IUPAC Name |
2-(phenothiazin-3-ylideneamino)benzene-1,4-disulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O6S3/c21-28(22,23)12-6-8-18(29(24,25)26)15(10-12)19-11-5-7-14-17(9-11)27-16-4-2-1-3-13(16)20-14/h1-10H,(H,21,22,23)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLYLVNRHJELKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=NC4=C(C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)C=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






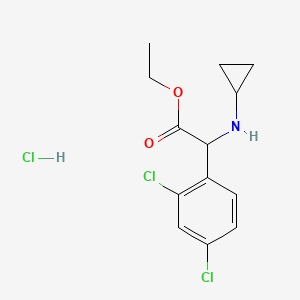
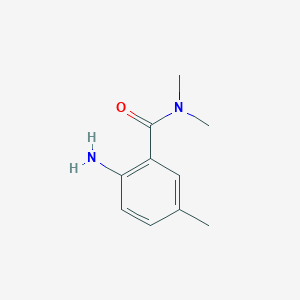
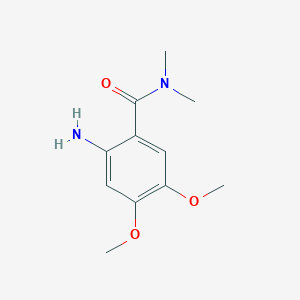

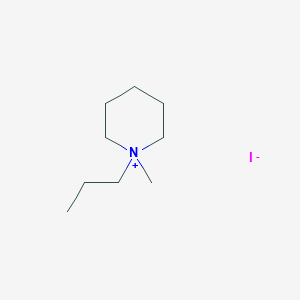

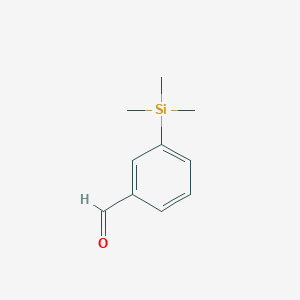
![5-Allyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3246607.png)
![8-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B3246616.png)
